molecular formula C17H15NO4 B13011504 Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B13011504
M. Wt: 297.30 g/mol
InChI Key: OUSDENDSFFPTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound belonging to the class of oxazepines This compound is characterized by its unique structure, which includes a fused benzene and oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amino acids or their esters, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl or oxazepine derivatives. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting neuroprotective or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepine derivatives, such as:

Uniqueness

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS: 1710833-75-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and synthesis.

Chemical Structure and Properties

This compound is classified as an oxazepine derivative. Its molecular formula is C13H13NO3C_{13}H_{13}NO_3 with a molecular weight of approximately 233.25 g/mol. The unique structural features of this compound contribute to its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • G Protein-Coupled Receptor Modulation : It has been suggested that compounds in the oxazepine class can interact with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways in the body .
  • Inhibition of Enzymatic Activity : Some studies indicate that derivatives of oxazepines may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, research on similar compounds has shown potential inhibition of gamma-secretase, which is relevant for Alzheimer's disease treatment .
  • Anticancer Activity : Preliminary studies have indicated that oxazepine derivatives can exhibit cytotoxic effects against certain cancer cell lines. For example, one study highlighted that related compounds showed significant activity against leukemia cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

CompoundAssay TypeIC50 (nM)Reference
Methyl 3-oxo-4-phenyl...17β-HSD Type 3900
Related oxazepinesCCRF-CEM Cell Line10

These results indicate that while the compound exhibits promising activity against specific targets, further research is necessary to elucidate its full potential.

Case Studies

  • Alzheimer's Disease : A patent described the synthesis of various oxazepine derivatives as potential gamma-secretase inhibitors for treating Alzheimer's disease. The biological assays indicated that certain analogs exhibited significant inhibitory activity .
  • Cancer Research : A study on related compounds revealed that some oxazepines showed selective cytotoxicity against leukemia cell lines with GI50 values indicating potent activity. This suggests a potential pathway for developing new anticancer agents based on the oxazepine scaffold .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the oxazepine ring through cyclization reactions.
  • Introduction of substituents at specific positions to enhance biological activity.

Research indicates that structural modifications can significantly impact the compound's efficacy and selectivity towards biological targets.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 3-oxo-4-phenyl-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C17H15NO4/c1-21-17(20)12-7-8-15-13(9-12)10-18(16(19)11-22-15)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3

InChI Key

OUSDENDSFFPTQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.